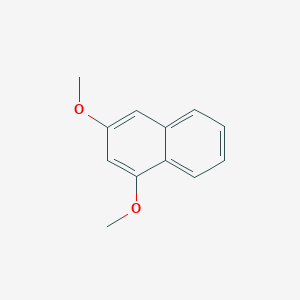
1,3-Dimethoxynaphthalene
Cat. No. B1595293
Key on ui cas rn:
10075-61-3
M. Wt: 188.22 g/mol
InChI Key: XAVOEDQPSYWNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04804679
Procedure details


A solution of 32.1 g. (0.801 mole) of sodium hydroxide in 80.3 ml. of water and 96 g. (0.763 mole) of dimethyl sulfate are simultaneously added over a period of 30-45 minutes to 50 g. (0.312 mole) of 1,3-dihydroxynaphthalene in 250 ml. of absolute ethanol stirred at -5°-0° C., the former being added slightly faster than the latter. The reaction mixture is allowed to gradually warm to 20°-25° C. with stirring over a 16 hour period. Most of the ethanol is evaporated at reduced pressure, water is added, and the mixture is extracted three times with methyl t-butyl ether. The extracts are combined, washed with 2N. aqueous sodium carbonate solution, dried over anhydrous sodium sulfate and evaporated to dryness at reduced pressure to obtain an oil. The oil is chromatographed on a Waters Prep-500 high pressure liquid chromatography apparatus having a silica gel column and utilizing 5% ethyl acetate/n-hexane as the eluant. The fractions containing the product are combined and evaporated at reduced pressure to obtain the product as a yellow oil (24.15 g.).





Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].O.S([O:9][CH3:10])(OC)(=O)=O.[OH:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:14](O)[CH:13]=1.[CH2:23](O)C>>[CH3:23][O:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:14]([O:9][CH3:10])[CH:13]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.801 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.763 mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0.312 mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(=CC2=CC=CC=C12)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring over a 16 hour period
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the former being added slightly faster than the latter
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to gradually warm to 20°-25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the ethanol is evaporated at reduced pressure, water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted three times with methyl t-butyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2N
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
aqueous sodium carbonate solution, dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil is chromatographed on a Waters Prep-500 high pressure liquid chromatography apparatus
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated at reduced pressure
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=CC2=CC=CC=C12)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.15 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
